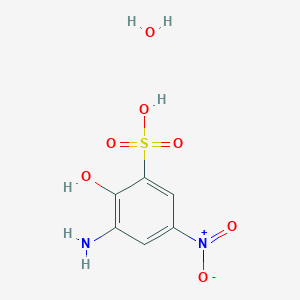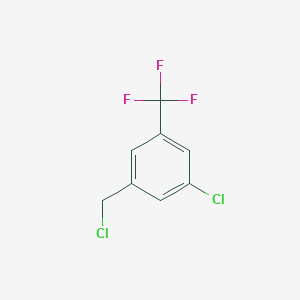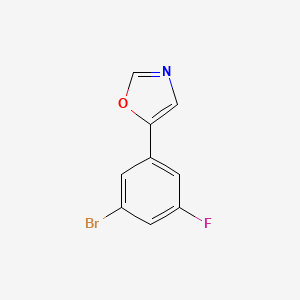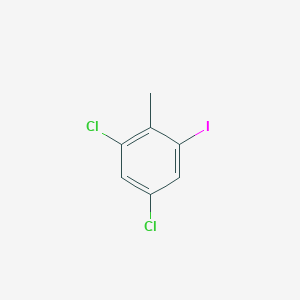
Methyl 1-ethylindole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl indole-4-carboxylate” is represented by the SMILES string COC(=O)c1cccc2[nH]ccc12 . This indicates that it has a carboxylate group attached to an indole ring.
Physical And Chemical Properties Analysis
“Methyl indole-4-carboxylate” is a solid compound with a melting point of 68-71 °C . It is insoluble in water . It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 .
Scientific Research Applications
Cancer Treatment
Indole derivatives, including Methyl 1-ethylindole-4-carboxylate, have been studied for their potential in treating cancer. These compounds can target cancer cells and may be used in the development of new chemotherapeutic agents . The specific mechanisms by which they act on cancer cells are an area of active research, with the goal of understanding how they can be used to inhibit tumor growth and proliferation.
Antimicrobial Activity
Research has indicated that indole derivatives exhibit antimicrobial properties. This makes Methyl 1-ethylindole-4-carboxylate a candidate for the development of new antibiotics that can be used to combat microbial infections . The rise of antibiotic-resistant strains makes the synthesis of new compounds with antimicrobial activity a crucial field of study.
Treatment of Disorders
Indole compounds are being explored for their therapeutic potential in treating various disorders within the human body. This includes neurological disorders, where Methyl 1-ethylindole-4-carboxylate may play a role in the development of treatments due to its bioactive properties .
Antiviral Agents
Some indole derivatives have shown inhibitory activity against viruses such as influenza A. Methyl 1-ethylindole-4-carboxylate could be part of this group, providing a basis for the synthesis of antiviral drugs that can help manage viral infections .
Anti-inflammatory Properties
The indole nucleus is a component of many compounds with anti-inflammatory effects. Methyl 1-ethylindole-4-carboxylate may contribute to the development of anti-inflammatory medications, which are essential for treating conditions like arthritis and other inflammatory diseases .
Antioxidant Applications
Indoles are known to possess antioxidant properties, which are important in combating oxidative stress in the body. Methyl 1-ethylindole-4-carboxylate could be utilized in creating antioxidant therapies, potentially aiding in the prevention of diseases caused by oxidative damage .
Antidiabetic Effects
The exploration of indole derivatives for their antidiabetic effects is an emerging field. Methyl 1-ethylindole-4-carboxylate may have applications in this area, contributing to the creation of new treatments for diabetes by influencing glucose metabolism or insulin sensitivity .
Neuroprotective Effects
Indole derivatives are being investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Methyl 1-ethylindole-4-carboxylate might be used to develop drugs that protect nerve cells from damage or degeneration .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 1-ethylindole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that Methyl 1-ethylindole-4-carboxylate may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for Methyl 1-ethylindole-4-carboxylate remain to be elucidated.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It is plausible that Methyl 1-ethylindole-4-carboxylate may have similar effects, but specific studies are needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
methyl 1-ethylindole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-8-7-9-10(12(14)15-2)5-4-6-11(9)13/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHIMYLCTMQPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-ethylindole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335971.png)


![Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6335992.png)




![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)